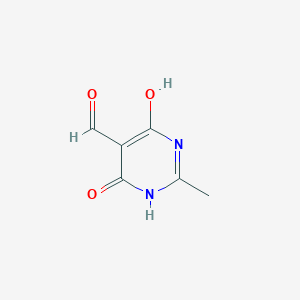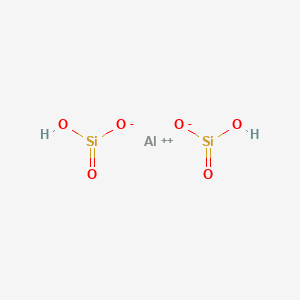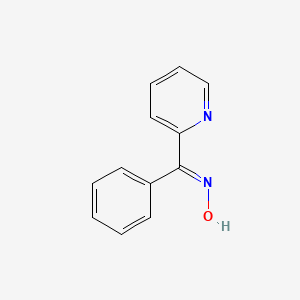
Fluorescent Brightener 181
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 181 typically involves the reaction of 4,4’-dinitrostilbene-2,2’-disulfonic acid with cyanuric chloride and subsequent reduction of the nitro groups to amines. This is followed by condensation with 2,2’-bisbenzoxazole . The reaction conditions often include the use of solvents like diethylene glycol instead of water to increase yield and reduce reaction time .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes sulfonation, reduction, and condensation steps, with careful monitoring of temperature, pH, and reaction times to optimize the production .
化学反应分析
Types of Reactions: Fluorescent Brightener 181 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction of nitro groups to amines is a key step in its synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly during its synthesis
Common Reagents and Conditions:
Oxidation: Reagents like sodium hypochlorite can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.
Substitution: Cyanuric chloride is commonly used in substitution reactions during the synthesis
Major Products Formed: The major products formed from these reactions include various intermediates like 4,4’-dinitrostilbene-2,2’-disulfonic acid and the final product, this compound .
科学研究应用
Fluorescent Brightener 181 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the staining of biological samples to enhance visibility under a microscope.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Widely used in the textile, paper, and detergent industries to enhance the brightness and appearance of products .
作用机制
The mechanism of action of Fluorescent Brightener 181 involves the absorption of ultraviolet light and re-emission of blue lightThis property makes it effective in enhancing the brightness and appearance of materials .
相似化合物的比较
Fluorescent Brightener 181 is compared with other similar compounds such as:
Fluorescent Brightener 28 (Calcofluor White M2R): Used primarily in the textile industry for whitening fabrics.
Fluorescent Brightener 119: Known for its high stability and used in plastics.
Fluorescent Brightener 220: Commonly used in detergents for its excellent whitening properties
Uniqueness: this compound is unique due to its high efficiency in absorbing ultraviolet light and re-emitting visible blue light, making it highly effective in a wide range of applications. Its chemical stability and compatibility with various materials further enhance its utility .
属性
CAS 编号 |
12224-37-2 |
|---|---|
分子式 |
AlCl2HO |
分子量 |
0 |
同义词 |
Fluorescent Brightener 181 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





